molecular formula C22H23FN4O4S B12181359 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide

4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide

Cat. No.: B12181359
M. Wt: 458.5 g/mol
InChI Key: BZWIICWACLIDPX-UHFFFAOYSA-N
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Description

4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide is a complex organic compound that features a combination of fluorophenyl, sulfonyl, piperazine, indole, and oxobutanamide groups

Preparation Methods

The synthesis of 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product.

  • Synthetic Routes:
    • The initial step involves the synthesis of the piperazine derivative by reacting piperazine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
    • The indole derivative is prepared separately by reacting indole with an appropriate acylating agent.
    • The final step involves coupling the piperazine and indole derivatives under suitable conditions to form the target compound.
  • Reaction Conditions:
    • The reactions are typically carried out in an organic solvent such as acetonitrile or dichloromethane.
    • The temperature and time are carefully controlled to optimize the yield and purity of the product.
  • Industrial Production Methods:
    • Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
    • Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide undergoes various chemical reactions, including:

  • Oxidation:
    • The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
  • Reduction:
    • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
  • Substitution:
    • Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
  • Common Reagents and Conditions:
    • Oxidizing agents: Hydrogen peroxide, potassium permanganate.
    • Reducing agents: Lithium aluminum hydride, sodium borohydride.
    • Solvents: Acetonitrile, dichloromethane, ethanol.
  • Major Products:
    • Oxidation products: Sulfoxides, sulfones.
    • Reduction products: Alcohols.
    • Substitution products: Amines, thiols.

Scientific Research Applications

4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide has a wide range of scientific research applications:

  • Chemistry:
    • Used as a building block for the synthesis of more complex molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology:
    • Investigated for its potential as a biochemical probe to study protein-ligand interactions.
    • Used in cell-based assays to evaluate its biological activity.
  • Medicine:
    • Explored for its potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities.
    • Studied for its ability to modulate specific biological pathways and targets.
  • Industry:
    • Utilized in the development of new materials with specific properties.
    • Employed in the formulation of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways:

  • Molecular Targets:
    • The compound may bind to specific receptors or enzymes, modulating their activity.
    • Potential targets include G-protein coupled receptors (GPCRs), kinases, and ion channels.
  • Pathways Involved:
    • The compound may influence signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway.
    • These pathways are involved in various cellular processes, including proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds:
    • 4-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide.
    • 4-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide.
    • 4-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide.
  • Uniqueness:
    • The presence of the fluorophenyl group imparts unique electronic and steric properties to the compound, influencing its reactivity and biological activity.
    • The combination of the indole and piperazine moieties provides a versatile scaffold for further modifications and optimization.

Properties

Molecular Formula

C22H23FN4O4S

Molecular Weight

458.5 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(1H-indol-4-yl)-4-oxobutanamide

InChI

InChI=1S/C22H23FN4O4S/c23-16-4-6-17(7-5-16)32(30,31)27-14-12-26(13-15-27)22(29)9-8-21(28)25-20-3-1-2-19-18(20)10-11-24-19/h1-7,10-11,24H,8-9,12-15H2,(H,25,28)

InChI Key

BZWIICWACLIDPX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)NC2=CC=CC3=C2C=CN3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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